1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

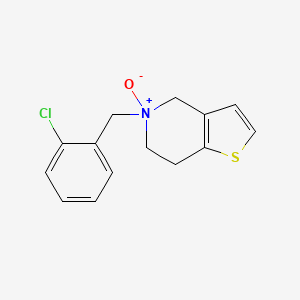

1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide is an alkaloid isolated from mexican cereoid, Backebergia militaris . It is also referred to as heliamine . This compound is part of a large group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ-based compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . In a specific example, a novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .Molecular Structure Analysis

The molecular formula of this compound is C12H17NO3 . The structure of this compound can also be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . In another reaction, the removal of the N-sulfinyl auxiliary led to amine, which upon treatment with n-BuLi cyclized easily into isoquinolone .Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the search results, it is known that THIQ-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . For instance, one compound is being developed as a positron emission tomography (PET) agent for the non-invasive study of the P-gp function and MDR in tumors and normal tissues .

Orientations Futures

This compound and other THIQ-based compounds have garnered a lot of attention in the scientific community due to their diverse biological activities . They are being developed for various applications, including as a PET agent for the non-invasive study of the P-gp function and MDR in tumors and normal tissues . This suggests promising future directions for the research and development of these compounds.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide involves the condensation of p-methoxybenzaldehyde with 2,3-dimethoxyphenethylamine followed by reduction and bromination to obtain the final product.", "Starting Materials": ["p-methoxybenzaldehyde", "2,3-dimethoxyphenethylamine", "sodium borohydride", "hydrobromic acid"], "Reaction": ["Step 1: Condensation of p-methoxybenzaldehyde with 2,3-dimethoxyphenethylamine in the presence of an acid catalyst to form 1-(2,3-dimethoxyphenethyl)-2,3-dimethoxybenzene", "Step 2: Reduction of 1-(2,3-dimethoxyphenethyl)-2,3-dimethoxybenzene with sodium borohydride to obtain 1-(2,3-dimethoxyphenethyl)-2,3-dimethoxybenzene-1-ol", "Step 3: Bromination of 1-(2,3-dimethoxyphenethyl)-2,3-dimethoxybenzene-1-ol with hydrobromic acid to form 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide"] } | |

Numéro CAS |

31804-72-5 |

Nom du produit |

1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide |

Formule moléculaire |

C19H24BrNO3 |

Poids moléculaire |

394.309 |

Nom IUPAC |

6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline;hydrobromide |

InChI |

InChI=1S/C19H23NO3.BrH/c1-21-15-6-4-13(5-7-15)10-17-16-12-19(23-3)18(22-2)11-14(16)8-9-20-17;/h4-7,11-12,17,20H,8-10H2,1-3H3;1H |

Clé InChI |

VQNLLFHKHDXJRM-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC.Br |

Synonymes |

1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Acetylamino)phenyl]propargyl alcohol](/img/structure/B586221.png)

![N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586223.png)

![N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586225.png)